molecular formula C11H14N4S B3158720 3-(isopropylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine CAS No. 860609-07-0

3-(isopropylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine

Cat. No.: B3158720
CAS No.: 860609-07-0
M. Wt: 234.32 g/mol
InChI Key: OBNPFNIABZIFCB-UHFFFAOYSA-N
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Description

3-(isopropylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an isopropylsulfanyl group and a phenyl group attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes like methionine aminopeptidase 2 .

Mode of Action

It’s worth noting that similar compounds often interact with their targets through processes like transmetalation . In such reactions, a group (often a metal) is transferred from one molecule (the organoboron reagent) to another (the target molecule). This can result in significant changes in the target molecule, potentially altering its function .

Pharmacokinetics

Metabolism and excretion can vary widely depending on the specific properties of the compound and the organism in which it is administered .

Action Environment

The action, efficacy, and stability of this compound could be influenced by a variety of environmental factors . These could include the pH and temperature of the environment, the presence of other compounds or enzymes, and the specific characteristics of the organism in which the compound is administered.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isopropylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with isothiocyanates, followed by the introduction of the isopropylsulfanyl group. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(isopropylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted triazole derivatives.

Scientific Research Applications

3-(isopropylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of agrochemicals and materials science.

Comparison with Similar Compounds

Similar Compounds

  • 3-isopropoxy-5-phenyl-4H-1,2,4-triazol-4-amine
  • 3-isopropylamino-5-phenyl-4H-1,2,4-triazol-4-amine

Uniqueness

3-(isopropylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-amine is unique due to the presence of the isopropylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-8(2)16-11-14-13-10(15(11)12)9-6-4-3-5-7-9/h3-8H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNPFNIABZIFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801198410
Record name 3-[(1-Methylethyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860609-07-0
Record name 3-[(1-Methylethyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860609-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(1-Methylethyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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